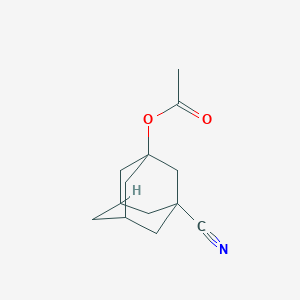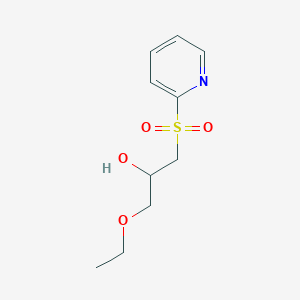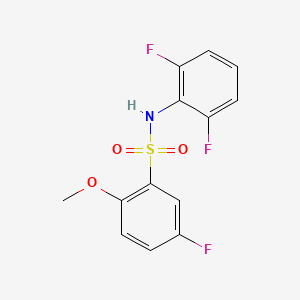
3-cyano-1-adamantyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-1-adamantyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of adamantane, a highly stable and rigid hydrocarbon molecule that has been widely used in pharmaceutical, chemical, and material science research. The synthesis method of 3-cyano-1-adamantyl acetate is relatively simple and involves the reaction of adamantane with acetic anhydride and cyanogen bromide.
Applications De Recherche Scientifique
3-cyano-1-adamantyl acetate has been found to have potential applications in various fields of scientific research. It has been studied for its antiviral, antitumor, and anti-inflammatory properties. In the field of material science, it has been used to synthesize new materials with unique properties. In addition, it has been studied as a potential ligand for various metal ions.
Mécanisme D'action
The mechanism of action of 3-cyano-1-adamantyl acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
3-cyano-1-adamantyl acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses and to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines. Further studies are needed to explore the full range of biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-cyano-1-adamantyl acetate is its relative ease of synthesis. It can be synthesized under mild conditions using readily available reagents. In addition, it has been found to be relatively stable and can be stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-cyano-1-adamantyl acetate. One area of interest is the development of new materials based on this compound. It has been shown to have unique properties that could be exploited in the development of new materials with specific applications. Another area of interest is the study of its antiviral and antitumor properties. Further research is needed to determine the full range of its potential applications in these areas. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 3-cyano-1-adamantyl acetate involves the reaction of adamantane with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a catalyst such as triethylamine and produces 3-cyano-1-adamantyl acetate as the main product. The reaction is relatively simple and can be carried out under mild conditions.
Propriétés
IUPAC Name |
(3-cyano-1-adamantyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)16-13-5-10-2-11(6-13)4-12(3-10,7-13)8-14/h10-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSROKNDYZRZCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B5132440.png)
![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5132447.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5132455.png)
![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)
![propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5132472.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5132497.png)
![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(2-thienyl)methanone hydrochloride](/img/structure/B5132508.png)
![2-(4-{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5132514.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)
![3-phenyl-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5132532.png)

![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)
